molecular formula C8H15NO B13289538 3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole

3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole

Cat. No.: B13289538
M. Wt: 141.21 g/mol
InChI Key: HNFJAUHXPZKRIA-UHFFFAOYSA-N
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Description

3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole ( 1934869-30-3) is a versatile fused bicyclic heterocycle of significant interest in medicinal chemistry and drug discovery. This compound features a pyrrolidine ring fused with a tetrahydrofuran ring, creating a rigid, three-dimensional scaffold that is valuable for constructing novel bioactive molecules. With a molecular formula of C 8 H 15 NO and a molecular weight of 141.21 g/mol, this scaffold serves as a critical synthetic intermediate and a core structural motif in the development of targeted therapeutics . The furo[3,4-b]pyrrole structure is recognized as a privileged pharmacophore in drug design. Specifically, this and analogous fused pyrrole systems are employed in the synthesis of potent Bruton's Tyrosine Kinase (BTK) inhibitors . BTK is a key regulator in B-cell signaling pathways, and its inhibition is a validated therapeutic strategy for treating B-cell malignancies like leukemia and lymphoma, as well as autoimmune disorders such as rheumatoid arthritis. The incorporation of the 3,3-dimethyl-hexahydro furopyrrole core contributes to the binding affinity and selectivity of these inhibitor compounds . Beyond its application in kinase inhibitors, the fused pyrrole architecture is a common feature in compounds with a broad spectrum of biological activities. Pyrrole-containing molecules are extensively documented to exhibit cytotoxic, antifungal, antibacterial, and anti-inflammatory properties . The structural motif is found in several blockbuster drugs, including the anticancer agent Sunitinib and the antiviral Remdesivir, underscoring its fundamental importance in pharmacology . Researchers value this scaffold for its ability to engage with diverse biological targets through hydrogen bonding and hydrophobic interactions, facilitated by the nitrogen and oxygen heteroatoms within its fused ring system. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Prior to handling, please consult the Safety Data Sheet for proper personal protective equipment and safe handling procedures.

Properties

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

3,3-dimethyl-1,2,3a,4,6,6a-hexahydrofuro[3,4-b]pyrrole

InChI

InChI=1S/C8H15NO/c1-8(2)5-9-7-4-10-3-6(7)8/h6-7,9H,3-5H2,1-2H3

InChI Key

HNFJAUHXPZKRIA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2C1COC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a suitable pyrrole derivative with a furan derivative in the presence of a catalyst. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of the compound in larger quantities while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .

Scientific Research Applications

3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Positional Isomers and Ring Fusion Variations

  • Furo[3,4-b]pyrrole vs. Furo[3,4-c]pyrrole: 3a-Methyl-hexahydro-1H-furo[3,4-c]pyrrole hydrochloride (CAS: 1955540-64-3) differs in the fusion position ([3,4-c] vs. The [3,4-c] fusion may result in a more planar structure compared to the [3,4-b] system . Hexahydro-1H-furo[3,4-c]pyrrole derivatives (e.g., methyl ester in CAS: 67628-05-1) feature carboxylic acid and thienyl groups, introducing polar functional groups absent in the dimethyl analog .
  • Pyrrolo[3,4-b]pyrrole Systems: (3aS,6aS)-1-Methyloctahydropyrrolo[3,4-b]pyrrole dihydrochloride (CAS: 1417789-50-4) replaces the furan ring with a second pyrrole, increasing nitrogen content and basicity.

Substituent Effects

  • Dimethyl Groups (3,3-Dimethyl) : Provide steric hindrance, reducing conformational flexibility and enhancing lipophilicity (logP ≈ 1.78 estimated for analogs) .
  • Morpholinomethyl and Tosyl Groups: In rel-(3aR,6aS)-3a-(Morpholinomethyl)hexahydro-1H-furo[3,4-c]pyrrole (CAS: 2241130-55-0), the morpholine substituent increases polarity and molecular weight (MW: ~285 g/mol), contrasting with the simpler dimethyl variant (MW: ~155 g/mol) .

Key Methods for Furopyrrole Derivatives

Compound Synthetic Method Yield Key Reference
Chromeno[3,4-b]pyrrol-4(3H)-ones Barton-Zard reaction + lactonization 9–31%
Hexahydropyrrolo[3,4-b]pyrroles Domino reaction (bromomaleimides) 71–83%
3,3-Dimethyl-furo[3,4-b]pyrrole (Inferred) Cyclization of substituted maleimides N/A
  • The Barton-Zard reaction, used for chromeno-pyrrolones, suffers from moderate yields due to multi-step O-demethylation and lactonization .
  • Domino reactions (e.g., Hantzsch-type) offer higher chemo- and stereoselectivity for pyrrolo[3,4-b]pyrroles but require specialized reagents like bromomaleimides .

Physicochemical and Functional Properties

Comparative Data Table

Compound (CAS) Molecular Formula MW (g/mol) Substituents logP* Solubility
3,3-Dimethyl-furo[3,4-b]pyrrole (1538730-32-3) C₉H₁₅NO 153.2 3,3-dimethyl ~1.7 Low (lipophilic)
3a-Methyl-furo[3,4-c]pyrrole·HCl (1955540-64-3) C₇H₁₄ClNO 179.7 3a-methyl, HCl salt ~1.2 High (polar salt)
1-Methyl-pyrrolo[3,4-b]pyrrole·2HCl (1417789-50-4) C₇H₁₆Cl₂N₂ 199.1 N-methyl, dihydrochloride ~1.8 Moderate
Chromeno[3,4-b]pyrrol-4(3H)-one derivatives Varies 250–300 Lactone, aryl groups ~2.5 Low (crystalline)

*Estimated using analogous structures.

Stability and Reactivity

  • Dimethyl Substituents: Enhance stability against oxidation compared to electron-deficient systems like chromeno-pyrrolones .
  • Salt Forms : Hydrochloride salts (e.g., CAS: 1955540-64-3) improve aqueous solubility but may limit membrane permeability .

Biological Activity

3,3-Dimethyl-hexahydro-1H-furo[3,4-b]pyrrole is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

  • Chemical Formula : C₁₁H₁₅N
  • Molecular Weight : 175.25 g/mol
  • CAS Number : 1909293-68-0

The compound features a fused furo-pyrrole structure which is significant in medicinal chemistry due to its ability to interact with various biological targets.

1. Antitumor Activity

Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies on related N-substituted pyrrolocarbazoles demonstrated potent antiproliferative activity against human cancer cell lines such as PA1 (ovarian carcinoma) and DU145 (prostate carcinoma), with IC50 values ranging from 8 to 20 µM .

2. Neurotropic Effects

The neurotropic activity of derivatives similar to this compound has been explored in various models. For example, studies have shown that certain derivatives can induce neurite outgrowth in dorsal root ganglion (DRG) sensory neurons and spinal cord cultures, suggesting potential applications in neurodegenerative diseases .

The mechanism of action for compounds related to this compound often involves modulation of signaling pathways associated with cell proliferation and survival. For instance, inhibition of STAT3 activation has been documented in related carbazole derivatives, which may contribute to their antiproliferative effects .

Case Studies and Research Findings

Study Findings Reference
Akue-Gedu et al.N-substituted pyrrolocarbazoles showed IC50 values of 46–75 nM against pim-kinase activity.
Giraud et al.Compounds inhibited STAT3 activation by up to 95% at 50 µM concentration.
Neurotropic StudyHU-MCA-13 induced neurite outgrowth of up to 600 µm in spinal cord cultures.

Toxicity and Safety Profile

Preliminary toxicity studies indicate that high doses of related compounds do not result in significant adverse effects in animal models. For instance, no neurological losses were observed in mice treated with doses as high as 250 mg/kg . This suggests a favorable safety profile for further development.

Q & A

Advanced Research Question

  • Chiral Catalysts : Proline-based organocatalysts or metal-ligand complexes (e.g., BINOL-derived catalysts) can induce asymmetry during cyclization or alkylation steps .
  • Dynamic Kinetic Resolution : Use racemization-prone intermediates to favor a single enantiomer, as applied in chroman[3,4-b]pyrrole syntheses .
  • Stereochemical Analysis : Combine chiral HPLC with CD spectroscopy to validate enantiopurity and assign configurations .

How can contradictions in spectroscopic data (e.g., NMR coupling constants vs. X-ray crystallography) be resolved for this compound?

Advanced Research Question

  • Multi-Technique Validation : Cross-validate NMR-derived coupling constants (JJ) with X-ray diffraction data. For instance, NOESY correlations in NMR can resolve ambiguities in ring junction stereochemistry, while X-ray provides absolute configuration .
  • Conformational Analysis : Use variable-temperature NMR to assess rotational barriers and identify dominant conformers that align with crystallographic data .

What role does the furo[3,4-b]pyrrole motif play in modulating electronic properties for materials science applications?

Advanced Research Question
The fused heterocycle’s electron-rich nature and rigid structure make it suitable for:

  • Organic Electronics : As a building block in non-fullerene acceptors (NFAs), its planar structure enhances π-conjugation and charge transport, similar to benzo-bis(dithienopyrrole) systems .
  • Photocatalysts : The pyrrole nitrogen can coordinate metals, while the furan oxygen stabilizes charge-transfer states, as seen in porphyrinoid frameworks .

What strategies are effective for introducing electron-withdrawing/donating groups at specific positions of the furo[3,4-b]pyrrole core?

Advanced Research Question

  • Electrophilic Aromatic Substitution : Nitration or halogenation at the pyrrole α-position, followed by cross-coupling (e.g., Buchwald-Hartwig amination) .
  • Nucleophilic Additions : Use Grignard reagents to functionalize carbonyl-containing intermediates, as demonstrated in pyrazolo[3,4-b]pyridine syntheses .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., silyl ether protection of alcohols) to direct functionalization to desired positions .

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